DREADD agonist 21

Übersicht

Beschreibung

Specifically, it targets the excitatory hM3Dq and inhibitory hM4Di DREADDs . These engineered receptors allow researchers to manipulate neuronal activity in a controlled manner, providing valuable insights into neural circuits and behavior.

Vorbereitungsmethoden

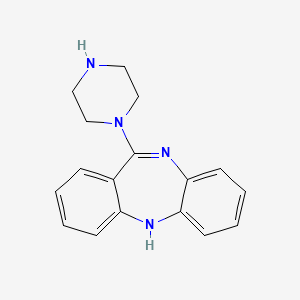

Synthetic Routes:: The chemical structure of DREADD Agonist 21 (C21) consists of an 11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine core. While specific synthetic routes are not widely disclosed, it is typically prepared through multi-step organic synthesis.

Reaction Conditions:: The exact reaction conditions for synthesizing C21 remain proprietary. researchers typically employ standard organic chemistry techniques, including coupling reactions, cyclizations, and functional group manipulations.

Industrial Production:: Information regarding large-scale industrial production methods for this compound is limited. As of now, its primary use is in research laboratories.

Analyse Chemischer Reaktionen

Reactivity:: DREADD Agonist 21 does not activate wild-type human M3 receptors (hM3), making it highly selective for DREADDs. It exhibits an EC50 of 1.7 nM for hM3Dq, with no significant activity on hM3 receptors. Notably, its selectivity is 3.5-fold higher than H1 receptors, 40-fold higher than 5HT2A receptors, and 100-fold higher than 5HT2C receptors .

Common Reagents and Conditions:: Given its proprietary nature, specific reagents and conditions used in C21 synthesis are not publicly available. standard organic chemistry reagents (e.g., Grignard reagents, protecting groups, and catalysts) likely play a role.

Major Products:: The primary product of C21 synthesis is the compound itself—this compound. No significant byproducts are reported.

Wissenschaftliche Forschungsanwendungen

Key Properties of DREADD Agonist 21

C21 exhibits several advantageous properties that enhance its utility in research:

- Selectivity : C21 shows a high affinity for DREADD variants (e.g., hM3Dq and hM4Di) while demonstrating minimal off-target effects on wild-type muscarinic receptors and other GPCRs .

- Pharmacokinetics : The compound has favorable pharmacokinetic characteristics, including effective brain penetration and a rapid onset of action .

- Behavioral Modulation : C21 can induce significant behavioral changes, such as increased feeding behavior in mice, when administered peripherally .

Modulation of Neuronal Activity

C21 has been extensively used to study the modulation of neuronal circuits. For instance:

- Feeding Behavior : In experiments with lateral hypothalamic neurons expressing hM3Dq, C21 administration led to dose-dependent increases in feeding behavior, demonstrating its role in appetite regulation .

- Dopaminergic Neuron Activity : In TH-Cre rat models, C21 was shown to activate inhibitory DREADDs selectively, affecting dopaminergic neuron firing rates. Adjustments in dosage were necessary to mitigate off-target effects observed at higher concentrations .

Investigating Neurodegenerative Diseases

Given the involvement of muscarinic receptors in neurodegenerative conditions, C21 is positioned as a valuable tool for exploring pathophysiological mechanisms:

- Neurodegenerative Models : By utilizing C21 in models of diseases like Alzheimer's and schizophrenia, researchers can dissect the signaling pathways associated with M1 and M4 receptor subtypes .

Case Study 1: Acute Diuresis Induction

A recent study investigated the renal effects of C21, revealing that an infusion of 1.0 mg/kg resulted in a fourfold increase in urine output and enhanced glomerular filtration rate in anesthetized mice. This unexpected diuretic effect suggests potential applications in renal function studies .

Case Study 2: Sleep-Wake Regulation

C21 has also been evaluated for its effects on sleep patterns. In a study comparing different administration routes, both intraperitoneal injections and voluntary oral administration of C21 enhanced slow-wave sleep similar to traditional DREADD activators like clozapine-N-oxide (CNO) .

Data Tables

| Property | C21 | CNO |

|---|---|---|

| Selectivity | High | Moderate |

| Brain Penetration | Excellent | Good |

| Off-target Effects | Minimal | Significant |

| EC50 (hM3Dq) | 1.7 nM | 6.0 nM |

Wirkmechanismus

C21 activates hM3Dq and hM4Di DREADDs, leading to altered neuronal firing. The downstream effects involve G protein-coupled signaling pathways, ultimately influencing cellular responses and behavior.

Vergleich Mit ähnlichen Verbindungen

DREADD Agonist 21 stands out due to its high selectivity for DREADDs. Similar compounds include CNO (clozapine-N-oxide), SalB (salvinorin B), and DCZ (deschloroclozapine), each with distinct properties and applications .

Biologische Aktivität

DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist 21, also known as C21, is a novel compound developed to enhance the specificity and efficacy of chemogenetic tools in neuroscience research. This article delves into its biological activity, pharmacokinetics, and potential applications based on diverse research findings.

Overview of DREADD Agonist 21

C21 is a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs. It was designed as an alternative to clozapine-N-oxide (CNO), which has been widely used but is known to undergo metabolic conversion to clozapine, potentially confounding experimental results. C21 exhibits favorable pharmacokinetic properties, including excellent brain penetrability and bioavailability, making it suitable for in vivo studies.

Pharmacological Profile

The pharmacological profile of C21 has been extensively characterized through various studies:

- Affinity and Potency : C21 displays high affinity for hM3Dq and hM4Di receptors with EC50 values of 1.7 nM for hM3Dq and significantly lower values for other muscarinic receptors compared to CNO . Its selectivity is highlighted by >10-fold higher affinity for DREADD variants compared to wild-type receptors .

- In Vitro Activity : In vitro studies demonstrate that C21 effectively activates neurons expressing hM3Dq while inhibiting those expressing hM4Di. This dual functionality allows researchers to modulate neuronal circuits selectively .

- Off-Target Effects : Although C21 is designed to minimize off-target interactions, some studies have reported low-level activity at other GPCRs, such as M4, D2, and H4 histamine receptors. However, these effects are substantially less than those observed with CNO .

In Vivo Studies

In vivo experiments have shown that C21 can modulate various physiological processes:

- Feeding Behavior : C21 administration in mice has been linked to dose-dependent modulation of feeding behavior through the activation of specific neuronal pathways . For instance, doses of 1 mg/kg resulted in increased feeding activity.

- Sleep Modulation : Research indicates that both CNO and C21 can influence sleep patterns in mice, suggesting potential applications in sleep research. Interestingly, the effects of C21 were observed even in mice lacking DREADD expression, indicating possible off-target actions .

- Diuretic Effects : A recent study found that C21 induces acute diuresis in mice, significantly increasing urine output and glomerular filtration rate (GFR). This suggests that C21 may interact with renal functions via GPCR pathways .

Data Tables

The following tables summarize key findings regarding the biological activity and pharmacological profile of this compound:

| Parameter | C21 (this compound) | CNO (Clozapine-N-Oxide) |

|---|---|---|

| EC50 at hM3Dq | 1.7 nM | 6.0 nM |

| Selective Activity | >10-fold higher for DREADDs | Significant off-target effects |

| Brain Penetrability | Excellent | Moderate |

| Feeding Modulation | Yes | Yes |

| Sleep Modulation | Yes | Yes |

| Diuretic Effect | Yes | Not reported |

Case Studies

- Feeding Behavior Modulation :

- Sleep Studies :

- Renal Function Impact :

Eigenschaften

IUPAC Name |

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBYXNSOLUVGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.